molecular formula C20H40N2 B14467055 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) CAS No. 65962-49-4

4,4'-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine)

Cat. No.: B14467055
CAS No.: 65962-49-4
M. Wt: 308.5 g/mol
InChI Key: YPNQKKOLWLIECV-UHFFFAOYSA-N
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Description

4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is an organic compound characterized by its unique structure, which includes two cyclohexane rings substituted with dimethyl groups and connected by a butane-2,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) typically involves the reaction of 2,6-dimethylcyclohexanone with a suitable amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine groups or the cyclohexane rings.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Butane-2,2-diyl)diphenol: Similar in structure but with phenol groups instead of amine groups.

    4,4’-(Propane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with a propane bridge instead of a butane bridge.

    4,4’-(Ethane-1,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with an ethane bridge.

Uniqueness

4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

65962-49-4

Molecular Formula

C20H40N2

Molecular Weight

308.5 g/mol

IUPAC Name

4-[2-(4-amino-3,5-dimethylcyclohexyl)butan-2-yl]-2,6-dimethylcyclohexan-1-amine

InChI

InChI=1S/C20H40N2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h12-19H,7-11,21-22H2,1-6H3

InChI Key

YPNQKKOLWLIECV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1CC(C(C(C1)C)N)C)C2CC(C(C(C2)C)N)C

Origin of Product

United States

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